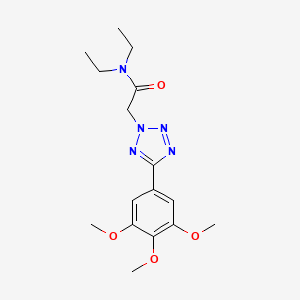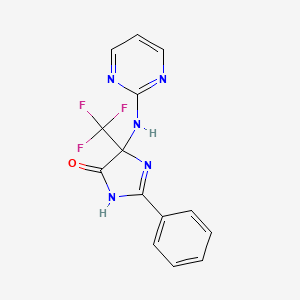![molecular formula C18H14N2O2S2 B15004601 2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15004601.png)
2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is an organic heterocyclic compound known for its unique structural and photophysical properties. This compound belongs to the thiazolo[5,4-d]thiazole family, which is characterized by a fused bicyclic structure containing sulfur and nitrogen atoms. These compounds are known for their high oxidative stability and rigid planar structure, making them suitable for various applications in materials science and organic electronics .
Méthodes De Préparation
The synthesis of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the reaction of 3-methoxyphenyl derivatives with thiazolo[5,4-d]thiazole precursors. One common method involves the use of 2,5-dibromo-3-methoxybenzene and thiazolo[5,4-d]thiazole in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The product is then purified using column chromatography.
Analyse Des Réactions Chimiques
BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.
Applications De Recherche Scientifique
BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. The compound’s rigid planar structure facilitates efficient intermolecular π-π overlap, which is crucial for its function in organic electronics and photonic devices . Additionally, its electron-deficient nature allows it to participate in charge transfer processes, making it effective in photovoltaic applications.
Comparaison Avec Des Composés Similaires
BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE can be compared with other thiazolo[5,4-d]thiazole derivatives such as:
2,5-Bis(2-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole: Similar in structure but with different substituents, leading to variations in photophysical properties.
2,5-Bis(4-hydroxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole: Contains hydroxyl groups, which can form additional hydrogen bonds, affecting its solubility and reactivity.
2,5-Bis(4-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole: Similar to the compound but with methoxy groups at different positions, influencing its electronic properties.
These comparisons highlight the uniqueness of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE in terms of its specific substituents and their impact on the compound’s overall properties and applications.
Propriétés
Formule moléculaire |
C18H14N2O2S2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2,5-bis(3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C18H14N2O2S2/c1-21-13-7-3-5-11(9-13)15-19-17-18(23-15)20-16(24-17)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3 |
Clé InChI |
WCJNLIKRIGTKNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004521.png)
![3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B15004538.png)
![N-{5-chloro-2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B15004539.png)
![2'-amino-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004546.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004547.png)

![(1E)-1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B15004554.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15004556.png)
![3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B15004562.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004572.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B15004581.png)
![N-{4-[N-(3-fluorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B15004586.png)
![4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol](/img/structure/B15004592.png)
